REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14](/[CH:17]=[CH:18]/[S:19]([NH2:22])(=[O:21])=[O:20])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1>Cl.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH2:17][CH2:18][S:19]([NH2:22])(=[O:20])=[O:21])[CH:15]=3)[NH:10][CH:9]=2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)/C=C/S(=O)(=O)N
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
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WASH
|
Details
|
washed with hot ethanol (50 ml)
|
Type
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CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give crude material (0.15 g)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated to dryness in vacuo (azeotroped with toluene)
|
Type
|
CUSTOM
|
Details
|
obtained above and
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (silica 9385, 100 g)
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2 /EtOH/NH3 (50:8:1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)CCS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 24.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |